mTOR Inhibitory Potency: PKI-179 (Hydrate) vs. BEZ235 – 48-Fold Difference in Cell-Free Enzymatic IC50
In cell-free enzymatic assays, PKI-179 inhibits mTOR with an IC50 of 0.42 nM , representing an approximately 48-fold greater potency than BEZ235 (dactolisib), which inhibits mTOR with a reported IC50 of 20 nM under comparable cell-free conditions [1]. Both compounds are ATP-competitive dual PI3K/mTOR inhibitors, making this head-to-head comparison of mTOR catalytic subunit inhibition directly relevant for target engagement expectations.
| Evidence Dimension | mTOR enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42 nM |
| Comparator Or Baseline | BEZ235 (dactolisib): IC50 = 20 nM |
| Quantified Difference | ~48-fold higher mTOR potency for PKI-179 |
| Conditions | Cell-free enzymatic inhibition assay; recombinant mTOR kinase |
Why This Matters
Sub-nanomolar mTOR potency (0.42 nM) enables lower compound concentrations to achieve pathway suppression compared with BEZ235, which is relevant when selecting an inhibitor for experiments requiring maximal mTOR target engagement at minimal exposure levels.
- [1] Bertin Bioreagent. NVP-BEZ235 – Applications. mTOR IC50 = 20 nM; selective over a kinase panel (IC50s >10 µM). View Source
